molecular formula C19H25ClN4O4 B1675774 Lysine clonixinate CAS No. 55837-30-4

Lysine clonixinate

Cat. No. B1675774
CAS RN: 55837-30-4
M. Wt: 408.9 g/mol
InChI Key: CVNFYQCHAWFYQI-ZSCHJXSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lysine clonixinate is a non-steroidal anti-inflammatory drug (NSAID) commonly used to relieve pain and reduce inflammation . It is a white crystalline powder, odorless, bitter in taste, and soluble in water . It is mainly used to relieve various types of pain, including headache, toothache, joint pain, dysmenorrhea, and pain associated with muscle damage and trauma .


Synthesis Analysis

The synthesis of this compound is mainly obtained by the esterification reaction of lysine and cloninyl caprylate . In another method, Clonixin was reacted with chloroacetonitrile and triethylamine to give an intermediate. Heating with potassium carbonate and glycerol acetonide displaced the activating group to produce an ester, which was deblocked in acetic acid to produce clonixeril .


Molecular Structure Analysis

The molecular formula of this compound is C19H25ClN4O4 . Its molecular weight is 408.88 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been extensively studied, it is known that lysine residues can undergo a variety of reactions. For example, they can react with ethylacetimidate in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

This compound is a white crystalline powder, odorless, bitter in taste, and soluble in water . Its melting point is 208-214℃ .

Scientific Research Applications

Migraine Treatment

Lysine clonixinate (LC) has been evaluated for its efficacy in the acute treatment of migraine. A study by Krymchantowski et al. (2001) demonstrated that LC is effective in treating moderately severe migraine attacks, especially in reducing headache intensity in moderate attacks within 1, 2, and 4 hours of administration. However, it was not found to be significantly more effective than placebo for severe migraine attacks (Krymchantowski et al., 2001).

Analgesic Efficacy

Research comparing the analgesic efficacy of LC to other drugs such as paracetamol and dipyrone following dental surgery found that LC did not show a substantial impact on postoperative pain control compared to these drugs. This study, conducted by Noronha et al. (2009), highlights the importance of evaluating the effectiveness of LC in different pain contexts (Noronha et al., 2009).

Interaction with Other Drugs

Russmann et al. (2001) investigated the interaction of LC with phenprocoumon, an anticoagulant. The study concluded that therapeutic doses of LC do not significantly alter the pharmacokinetics and anticoagulant activity of phenprocoumon, suggesting its safety for concurrent use (Russmann et al., 2001).

Bioequivalence Studies

A study by Marcelín-Jiménez et al. (2010) on the bioequivalence of 250 mg this compound tablets found that two different formulations met the regulatory criteria for bioequivalence in a sample of female Mexican volunteers. This research is crucial for ensuring the consistency and effectiveness of LC formulations (Marcelín-Jiménez et al., 2010).

Platelet Function

Kramer et al. (2001) studied the effects of LC on platelet function compared to other non-steroidal anti-inflammatory drugs (NSAIDs). The study found that LC, unlike other NSAIDs, did not induce significant changes in platelet count or function, highlighting its potential safety advantage in terms of bleeding risk (Kramer et al., 2001).

Mechanism of Action

Lysine clonixinate, also known as clonixin lysine salt, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary targets of this compound are the cyclooxygenase enzymes 1 and 2 (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation and pain .

Mode of Action

This compound functions by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in a reduction in the production of prostaglandins . By limiting the production of these compounds, this compound can alleviate pain and reduce inflammation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effect of this disruption is a reduction in inflammation and pain.

Pharmacokinetics

It is known that this compound is extensively metabolized . More than 60% of the administered dose is eliminated in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, this compound can decrease the inflammatory response at the cellular level . This leads to a reduction in pain and inflammation at the molecular level.

Safety and Hazards

Lysine clonixinate is generally considered a relatively safe drug, but precautions are still required. Pregnant women, lactating women, and children should use it under the guidance of a doctor . Long-term or excessive use may cause gastrointestinal problems and kidney damage . Patients with a history of clonixinate allergy or hypersensitivity to Lysine should avoid use .

Future Directions

The future directions of Lysine clonixinate could involve the development of new synthesis methods and applications. For instance, there is ongoing research into site-selective lysine conjugation methods, which could potentially be applied to the synthesis of this compound .

properties

IUPAC Name

2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNFYQCHAWFYQI-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10204436
Record name L 104
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55837-30-4
Record name Lysine clonixinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55837-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lysine clonixinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L 104
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10204436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Lysine, 2-[(3-chloro-2-methylphenyl)amino]-3-pyridinecarboxylate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLONIXIN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06PW4M190R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lysine clonixinate
Reactant of Route 2
Lysine clonixinate
Reactant of Route 3
Lysine clonixinate
Reactant of Route 4
Lysine clonixinate
Reactant of Route 5
Lysine clonixinate
Reactant of Route 6
Lysine clonixinate

Q & A

Q1: What is the primary mechanism of action of lysine clonixinate?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting the synthesis of prostaglandins. [, , , , , ] This inhibition occurs through the targeting of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. [, , ]

Q2: Does this compound affect the lipoxygenase (LOX) pathway?

A4: Interestingly, this compound has been shown to inhibit the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite of the LOX pathway. [, , ] This inhibition has been observed both in vitro and in vivo, suggesting a potential role of LOX modulation in the pharmacological profile of this compound. [, , ]

Q3: What are the downstream effects of this compound's COX and potential LOX modulation?

A5: By inhibiting COX, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain. [, , , ] The potential inhibition of LOX could further contribute to its anti-inflammatory effects, as 5-HETE is known to play a role in inflammatory processes. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H21ClN2O4, and its molecular weight is 376.84 g/mol.

Q5: Has the pharmacokinetic profile of this compound been studied in specific populations, such as children?

A9: Yes, one study investigated the pharmacokinetics of intravenous this compound in children undergoing postoperative care. [] The study found differences in some pharmacokinetic parameters compared to those reported in adults, highlighting the importance of age-specific considerations for dosing. []

Q6: What types of in vivo models have been used to study the analgesic efficacy of this compound?

A10: Various animal models have been employed to assess the analgesic properties of this compound. These include the formalin test, which is commonly used to evaluate pain behaviors in rodents. [, ] Additionally, the rat paw-lick test has been employed to assess pain responses following the administration of this compound formulations. []

Q7: What clinical conditions have been investigated in clinical trials involving this compound?

A7: this compound has been studied in clinical trials for its efficacy in managing pain associated with various conditions, including:

  • Postoperative Pain: Studies have evaluated its use in managing pain following surgical procedures like inguinal hernioplasty. []
  • Dental Pain: Research has explored its efficacy in alleviating pain following minor dental surgery, including tooth extractions. [, ]
  • Dysmenorrhea: Clinical trials have investigated its use in treating pain associated with primary dysmenorrhea. [, , ]
  • Migraine: Several studies have assessed the efficacy of this compound, both oral and intravenous formulations, in treating migraine attacks. [, , , ]

Q8: What is known about the gastrointestinal safety profile of this compound compared to other NSAIDs?

A13: While all NSAIDs carry a risk of gastrointestinal side effects, some studies suggest that this compound might be associated with a lower incidence of gastrointestinal bleeding compared to traditional NSAIDs like aspirin and ibuprofen. [] This potential advantage is attributed to its possible differential effects on COX and LOX pathways. [, ]

Q9: Have any novel drug delivery systems been explored for this compound?

A14: Yes, one study investigated the development of a guar gum film loaded with this compound for potential use in periodontal treatments. [] This approach aimed to provide prolonged drug release and enhanced local delivery to the periodontal tissues. [] Another study explored a microemulsion formulation of clonixic acid, the active moiety of this compound, to enhance solubility and reduce pain on injection. []

Q10: What analytical techniques have been used to quantify this compound in biological samples?

A15: High-performance liquid chromatography (HPLC) is a commonly used technique to measure this compound concentrations in biological samples, such as serum or plasma. [, ]

Q11: Are there any alternative analytical methods for this compound quantification?

A16: Yes, near-infrared (NIR) spectroscopy has been explored as a rapid and non-destructive method for quantifying this compound in intravenous injections. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.